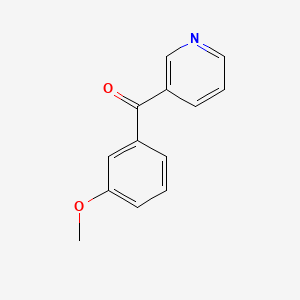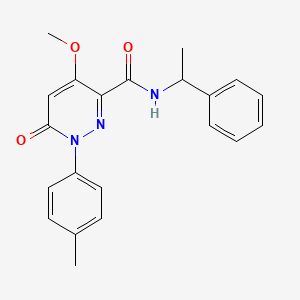
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using a suitable methylating agent such as methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate amine, such as 1-phenylethylamine, under suitable conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.
Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) can be used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create materials with desirable characteristics, such as increased durability or specific reactivity.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. This could involve inhibition of enzyme activity, activation of receptors, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the phenylethyl and p-tolyl groups.
6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the methoxy group.
4-methoxy-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the p-tolyl group.
Uniqueness
The presence of the methoxy, phenylethyl, and p-tolyl groups in 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide makes it unique compared to similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-9-11-17(12-10-14)24-19(25)13-18(27-3)20(23-24)21(26)22-15(2)16-7-5-4-6-8-16/h4-13,15H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQUZGPMXWRRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(3-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2763522.png)
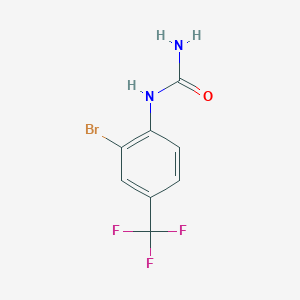
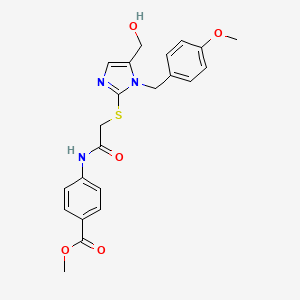
![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2763529.png)
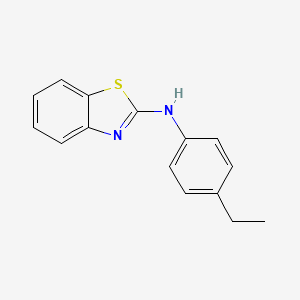
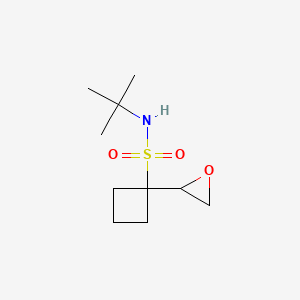
![2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2763532.png)
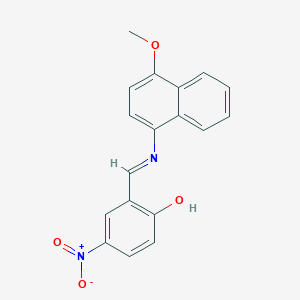
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)
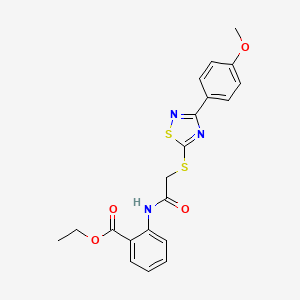
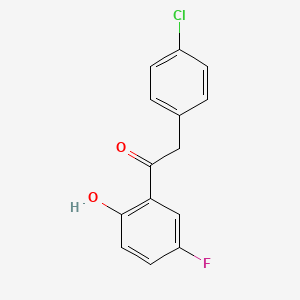
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)
![1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2763542.png)
